molecular formula C17H17ClN2O B187694 1-(4-Chlorobenzoyl)-4-phenylpiperazine CAS No. 18907-57-8

1-(4-Chlorobenzoyl)-4-phenylpiperazine

Cat. No. B187694
CAS RN: 18907-57-8
M. Wt: 300.8 g/mol
InChI Key: MMRSPHBFKOUXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzoyl)-4-phenylpiperazine, also known as 4-Chlorobenzoylphenylpiperazine (CBPP), is a chemical compound that belongs to the class of piperazine derivatives. CBPP has been widely studied for its potential therapeutic effects, particularly in the field of neuroscience.

Mechanism Of Action

The exact mechanism of action of CBPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. These receptors are involved in the regulation of mood, anxiety, and psychosis, which may explain the therapeutic effects of CBPP.

Biochemical And Physiological Effects

CBPP has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and striatum, respectively. These neurotransmitters are involved in the regulation of mood, motivation, and reward, which may contribute to the therapeutic effects of CBPP. CBPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

CBPP has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, CBPP has a relatively short half-life and can rapidly metabolize in vivo, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of CBPP. One potential area of research is the development of CBPP derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of CBPP in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of CBPP and its effects on neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of CBPP involves the reaction of 4-chlorobenzoyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained as a white solid with a high yield. The purity of CBPP can be improved by recrystallization from a suitable solvent such as ethanol.

Scientific Research Applications

CBPP has been extensively studied for its potential therapeutic effects in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use in the treatment of anxiety and depression. CBPP has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic-like effects in animal models.

properties

CAS RN

18907-57-8

Product Name

1-(4-Chlorobenzoyl)-4-phenylpiperazine

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H17ClN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-13H2

InChI Key

MMRSPHBFKOUXJI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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